Cas no 107605-11-8 (4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1h-imidazole-2-thiol)

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core substituted with a chloro-phenyl group at the 4-position and a methoxy-phenyl group at the 1-position, along with a thiol functional group at the 2-position. This structure imparts potential reactivity and versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The chloro and methoxy substituents enhance electronic modulation, while the thiol group offers opportunities for further derivatization. Its well-defined molecular framework makes it a valuable intermediate for developing biologically active compounds, including enzyme inhibitors or ligands for metal coordination. The compound’s purity and stability under standard conditions further support its utility in rigorous chemical studies.
4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1h-imidazole-2-thiol structure
107605-11-8 structure
商品名:4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1h-imidazole-2-thiol
CAS番号:107605-11-8
MF:C16H13ClN2OS
メガワット:316.805221319199
CID:5698858
PubChem ID:719481

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1h-imidazole-2-thiol 化学的及び物理的性質

名前と識別子

    • CHEMBL1618658
    • 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol
    • CCG-19608
    • SR-01000481403
    • Oprea1_092613
    • EN300-03208
    • 4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE
    • CS-0355967
    • 107605-11-8
    • 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol
    • MFCD01912318
    • SR-01000481403-1
    • AKOS001636097
    • AKOS000122050
    • 2H-Imidazole-2-thione, 4-(4-chlorophenyl)-1,3-dihydro-1-(4-methoxyphenyl)-
    • 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1h-imidazole-2-thiol
    • インチ: 1S/C16H13ClN2OS/c1-20-14-8-6-13(7-9-14)19-10-15(18-16(19)21)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,21)
    • InChIKey: IKRSEZLYYLQKIU-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C1=CN(C(N1)=S)C1C=CC(=CC=1)OC

計算された属性

  • せいみつぶんしりょう: 316.0437119g/mol
  • どういたいしつりょう: 316.0437119g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 413
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 56.6Ų

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3(Predicted)
  • ふってん: 468.0±55.0 °C(Predicted)
  • 酸性度係数(pKa): 11.21±0.70(Predicted)

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1h-imidazole-2-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426637-50mg
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1h-imidazole-2-thiol
107605-11-8 95%
50mg
¥13169.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426637-2.5g
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1h-imidazole-2-thiol
107605-11-8 95%
2.5g
¥35499.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426637-250mg
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1h-imidazole-2-thiol
107605-11-8 95%
250mg
¥14432.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426637-100mg
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1h-imidazole-2-thiol
107605-11-8 95%
100mg
¥15951.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426637-500mg
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1h-imidazole-2-thiol
107605-11-8 95%
500mg
¥15087.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426637-1g
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1h-imidazole-2-thiol
107605-11-8 95%
1g
¥16903.00 2024-08-09

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1h-imidazole-2-thiol 関連文献

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1h-imidazole-2-thiolに関する追加情報

Chemical Profile of 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol (CAS No. 107605-11-8)

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the CAS number 107605-11-8, belongs to the imidazole-thiol class, a subset of heterocyclic compounds known for their broad spectrum of biological activities. The presence of both chloro and methoxy substituents on the aromatic rings introduces distinct electronic and steric effects, making this molecule a promising candidate for further investigation in drug discovery and development.

The structural framework of 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol consists of an imidazole core functionalized with a thiol group at the 2-position, coupled with two aromatic rings at the 1- and 4-positions. The chloro-substituted phenyl ring at position 4 enhances the electrophilicity of the molecule, potentially facilitating interactions with nucleophilic biological targets, while the methoxy-substituted phenyl ring at position 1 exerts an electron-donating effect, influencing the overall reactivity and solubility characteristics. This dual substitution pattern makes the compound an intriguing subject for exploring its pharmacological potential.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from imidazole derivatives. The imidazole scaffold is particularly well-represented in bioactive molecules due to its ability to mimic natural nucleobases and participate in hydrogen bonding interactions, which are crucial for enzyme inhibition and receptor binding. Specifically, 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol has been investigated for its potential role in modulating various biological pathways, particularly those involving inflammatory responses and cancer cell proliferation.

One of the most compelling aspects of this compound is its reported activity as an inhibitor of certain kinases and other enzymes implicated in disease progression. Kinases are a class of enzymes that play a critical role in cellular signaling cascades, and their dysregulation is often associated with pathological conditions such as cancer and chronic inflammation. Preclinical studies have demonstrated that derivatives of imidazole-thiol compounds can selectively inhibit specific kinases by interacting with their active sites, thereby disrupting aberrant signaling pathways. The thiol group in 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol is particularly noteworthy, as it can engage in covalent or non-covalent interactions with target proteins, enhancing binding affinity and specificity.

Furthermore, the aromatic rings in this molecule contribute to its ability to penetrate biological membranes, which is essential for achieving effective concentrations at target sites within the body. The chloro and methoxy substituents also influence metabolic stability, with methoxy groups generally enhancing lipophilicity while chloro groups can introduce metabolic vulnerability points. These features make 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol a versatile platform for structure-based drug design, allowing medicinal chemists to fine-tune its properties through strategic modifications.

The synthesis of 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the imidazole core through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the chloro and methoxy groups onto the aromatic rings via electrophilic aromatic substitution or other coupling reactions. The introduction of the thiol group at the 2-position is often achieved through nucleophilic substitution or reduction reactions, depending on the synthetic route chosen.

In terms of pharmacokinetic properties, 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol exhibits moderate solubility in both aqueous and organic solvents, which is advantageous for formulation into various dosage forms. Its stability under different storage conditions has also been evaluated to ensure shelf-life integrity. Preliminary toxicity studies have shown that this compound demonstrates acceptable safety margins at therapeutic doses, although further comprehensive toxicological assessments are necessary before clinical translation.

The latest research trends indicate that imidazole-thiol derivatives are being increasingly explored for their potential applications beyond traditional kinase inhibition. For instance, some studies have highlighted their role as modulators of immune responses by targeting specific cytokine pathways or as antiviral agents by interfering with viral replication mechanisms. The thiol group's redox sensitivity also makes it an attractive feature for developing prodrugs or targeted delivery systems where intracellular redox conditions can be exploited to release active drug forms.

One notable study published in a leading pharmaceutical chemistry journal demonstrated that analogs of 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol could effectively inhibit the activity of a particular tyrosine kinase involved in cancer progression. The study employed high-throughput screening techniques combined with X-ray crystallography to elucidate binding interactions between the compound and its target enzyme. This structural insight was crucial for optimizing potency and selectivity through computational modeling and experimental validation.

The development pipeline for this class of compounds continues to evolve with advancements in synthetic methodologies and computational tools. Machine learning algorithms are now being leveraged to predict novel molecular structures with enhanced biological activity based on existing datasets. This approach has already led to the identification of several promising candidates that merit further investigation in vitro and in vivo.

In conclusion, 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole -2-thiol (CAS No. 107605 -11 -8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and demonstrated biological activities . Its potential as a therapeutic agent is underscored by ongoing research efforts aimed at elucidating its mechanism(s) of action , optimizing its pharmacokinetic profile ,and translating preclinical findings into clinical applications . As our understanding of disease pathways continues to expand , compounds like these will play an increasingly important role in addressing unmet medical needs .

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